1-Isopropyl-1H-pyrrole-3-carboximidamide
Description
1-Isopropyl-1H-pyrrole-3-carboximidamide (CAS: 105533-83-3) is a pyrrole derivative with a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . The compound features a pyrrole ring substituted with an isopropyl group at the 1-position and a carboximidamide moiety at the 3-position. Its structural simplicity and functional groups make it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules.
Properties
CAS No. |
105533-83-3 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.213 |
IUPAC Name |
1-propan-2-ylpyrrole-3-carboximidamide |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-4-3-7(5-11)8(9)10/h3-6H,1-2H3,(H3,9,10) |
InChI Key |
BJYWFRNUXOUQNY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=C1)C(=N)N |
Synonyms |
1H-Pyrrole-3-carboximidamide,1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-isopropyl-1H-pyrrole-3-carboximidamide and analogous compounds:
Structural and Functional Insights
Substituent Effects
- Isopropyl vs. Methyl : The isopropyl group in this compound introduces greater steric bulk and lipophilicity compared to the methyl group in its analog (CAS: 105533-73-1). This may enhance membrane permeability but reduce solubility in aqueous media .
- Carboximidamide vs.
Core Heterocycle Variations
- Pyrrole vs. Pyrazole : The pyrazole derivative (CAS: -) features two adjacent nitrogen atoms in its aromatic ring, altering electronic distribution and acidity compared to pyrrole. This may influence binding interactions in drug-receptor applications .
Pharmacological Relevance
- The trifluoromethylpyridinyl-substituted pyrrole (Compound 41, MW: 392.2) demonstrates that bulky electron-withdrawing groups enhance target affinity in kinase inhibitors, suggesting that the isopropyl group in the target compound could be optimized for similar applications .
Research Implications
This compound’s balance of moderate lipophilicity and hydrogen-bonding capacity positions it as a versatile scaffold for drug discovery. Future studies should explore:
- Structure-Activity Relationships (SAR) : Modifying the isopropyl group to balance solubility and permeability.
- Synthetic Applications : Leveraging carboximidamide reactivity for coupling with pharmacophores.
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